molecular formula C5H8N4O2S B8489602 N-(5-amino-pyrazin-2-yl)-methanesulfonamide

N-(5-amino-pyrazin-2-yl)-methanesulfonamide

Cat. No. B8489602
M. Wt: 188.21 g/mol
InChI Key: SJKUQADNNQSBNR-UHFFFAOYSA-N
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Patent
US07132425B2

Procedure details

A solution of N-(5-nitro-pyrazin-2-yl)-methanesulfonamide (583.9 mg, 2.67 mmol) in methanol (26.8 mL) was treated with a solution of ammonium chloride (300.6 mg, 5.62 mmol) in water (2 mL). This solution was stirred at 25° C. for 5 min. At this time, the reaction was treated with zinc dust (1.71 g, 26.2 mmol). The resulting mixture was heated under reflux for 2 h. At this time, the reaction was cooled to 25° C. and was filtered through a pad of silica gel (9/1 methylene chloride/methanol wash). The filtrate was concentrated in vacuo to afford N-(5-amino-pyrazin-2-yl)-methanesulfonamide (548.8 mg, 100%) as a dark-brown gum: EI-HRMS m/e calcd for C5H8N4O2S (M+H)+ 189.0441, found 189.0442.
Quantity
583.9 mg
Type
reactant
Reaction Step One
Quantity
300.6 mg
Type
reactant
Reaction Step One
Quantity
26.8 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
1.71 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[N:5]=[CH:6][C:7]([NH:10][S:11]([CH3:14])(=[O:13])=[O:12])=[N:8][CH:9]=1)([O-])=O.[Cl-].[NH4+]>CO.O.[Zn]>[NH2:1][C:4]1[N:5]=[CH:6][C:7]([NH:10][S:11]([CH3:14])(=[O:13])=[O:12])=[N:8][CH:9]=1 |f:1.2|

Inputs

Step One
Name
Quantity
583.9 mg
Type
reactant
Smiles
[N+](=O)([O-])C=1N=CC(=NC1)NS(=O)(=O)C
Name
Quantity
300.6 mg
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
26.8 mL
Type
solvent
Smiles
CO
Name
Quantity
2 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
1.71 g
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
This solution was stirred at 25° C. for 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
At this time, the reaction was cooled to 25° C.
FILTRATION
Type
FILTRATION
Details
was filtered through a pad of silica gel (9/1 methylene chloride/methanol wash)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
NC=1N=CC(=NC1)NS(=O)(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 548.8 mg
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 109.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.